REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[CH:6]=[CH:5][N:4]=1.[SH:12][C:13]1[NH:17][C:16]2[CH:18]=[C:19]3[C:23](=[CH:24][C:15]=2[N:14]=1)[C:22]([CH3:26])([CH3:25])[C:21](=[O:27])[C:20]3([CH3:29])[CH3:28].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:11][O:10][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH2:2][S:12][C:13]2[NH:14][C:15]3[CH:24]=[C:23]4[C:19](=[CH:18][C:16]=3[N:17]=2)[C:20]([CH3:28])([CH3:29])[C:21](=[O:27])[C:22]4([CH3:26])[CH3:25])[C:8]=1[CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NC=CC(=C1C)OC
|
Name
|
5,7-dihydro-2-mercapto-5,5,7, 7-tetramethylindeno[5,6-d]imidazol-6(lH)-one
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
SC1=NC2=C(N1)C=C1C(C(C(C1=C2)(C)C)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
was stirred at room temperature under argon for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the mixture in vacuo the residue
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel with methylene chloride/ethyl acetate (10:1) as the elution agent
|
Type
|
CUSTOM
|
Details
|
the pressure being produced with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
By recrystallization from ethyl acetate/ ether there
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=C1C(C(C(C1=C2)(C)C)=O)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |